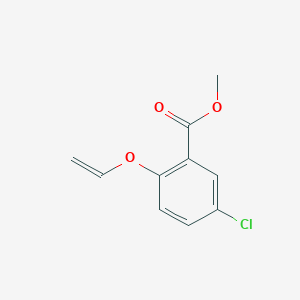
Methyl 5-chloro-2-(vinyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-chloro-2-(vinyloxy)benzoate is an organic compound with a molecular formula of C10H9ClO3. It is a derivative of benzoic acid, where the hydrogen atom at the 5th position is replaced by a chlorine atom, and the hydrogen atom at the 2nd position is replaced by an ethenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-(vinyloxy)benzoate typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzoic acid.
Ethenylation: The hydroxyl group at the 2nd position is replaced by an ethenoxy group using a suitable ethenylating agent under basic conditions.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are optimized for maximum yield and purity. The process involves:
Reactors: Large-scale reactors with temperature and pressure control.
Catalysts: Use of acid catalysts for esterification.
Purification: The product is purified using techniques such as distillation and recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-chloro-2-(vinyloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The ethenoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ethenoxy group can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under neutral or basic conditions.
Major Products
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
Methyl 5-chloro-2-(vinyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-chloro-2-(vinyloxy)benzoate involves its interaction with specific molecular targets. The ethenoxy group can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The chlorine atom can also participate in halogen bonding, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-chloro-2-methoxybenzoate: Similar structure but with a methoxy group instead of an ethenoxy group.
Methyl 5-chloro-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of an ethenoxy group.
Methyl 5-chloro-2-nitrobenzoate: Similar structure but with a nitro group instead of an ethenoxy group.
Uniqueness
Methyl 5-chloro-2-(vinyloxy)benzoate is unique due to the presence of the ethenoxy group, which imparts distinct chemical and biological properties compared to its analogs. The ethenoxy group can undergo unique reactions and interactions, making this compound valuable in various applications.
Propiedades
Fórmula molecular |
C10H9ClO3 |
|---|---|
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
methyl 5-chloro-2-ethenoxybenzoate |
InChI |
InChI=1S/C10H9ClO3/c1-3-14-9-5-4-7(11)6-8(9)10(12)13-2/h3-6H,1H2,2H3 |
Clave InChI |
XDNXIDFOTRYGNM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)Cl)OC=C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
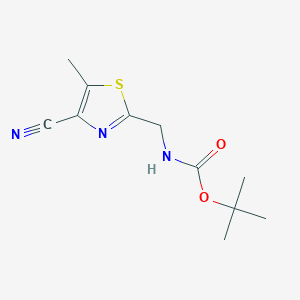
![1-Butanol,4-(imidazo[1,2-a]pyridin-5-yloxy)-](/img/structure/B8474962.png)
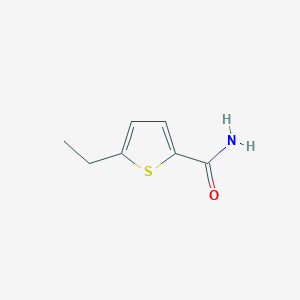
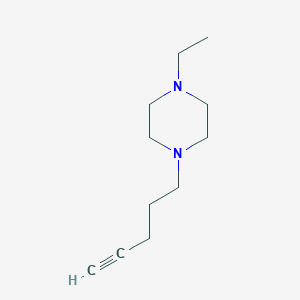
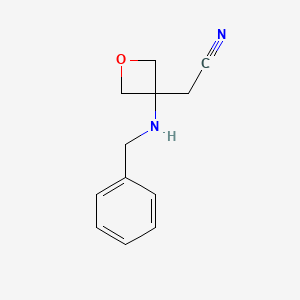
![3-(2,5-Dimethylphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8475008.png)
![tert-butyl 3-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]oxyazetidine-1-carboxylate](/img/structure/B8475010.png)
![2-[(4-Fluoro-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B8475015.png)
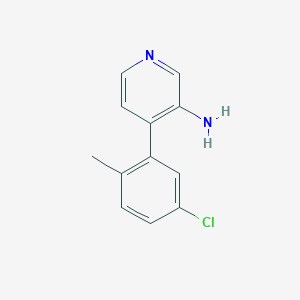
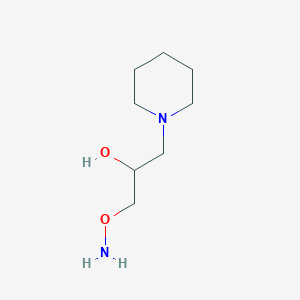
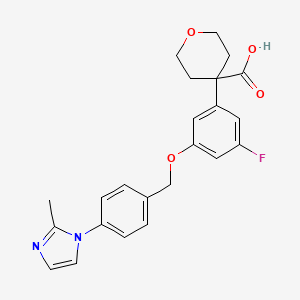
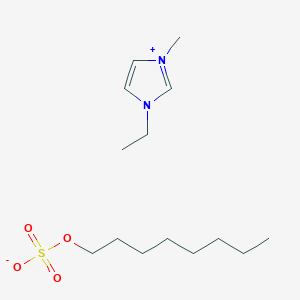
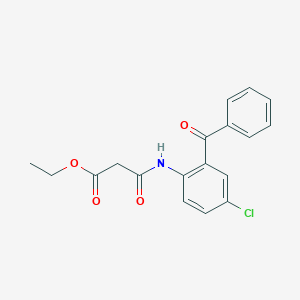
![1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazole-3-carbonitrile](/img/structure/B8475053.png)
